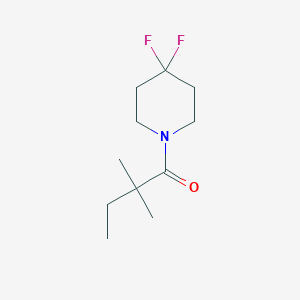

1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one

描述

1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one (CAS: 2322055-80-9) is a fluorinated piperidine derivative with the molecular formula C₁₁H₁₉F₂NO (molecular weight: 219.27 g/mol). Its structure comprises a difluorinated piperidine ring linked to a branched ketone moiety (2,2-dimethylbutanone). The compound is commercially available in varying quantities (1–100 mg) at research-grade purity (95%) with prices ranging from $574 to $1,654 per unit . Its SMILES notation (CCC(C(=O)N1CCC(CC1)(F)F)(C)C) highlights the spatial arrangement of substituents, which influence its physicochemical and biological properties.

属性

IUPAC Name |

1-(4,4-difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO/c1-4-10(2,3)9(15)14-7-5-11(12,13)6-8-14/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBJMWPZYCAQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)N1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4,4-difluoropiperidine, which is then reacted with appropriate reagents to introduce the butanone moiety.

Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used include dichloromethane and tetrahydrofuran.

Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

化学反应分析

1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

Overview

1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one is a synthetic compound with a unique structure that includes a piperidine ring and a ketone moiety. Its molecular formula is . This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, organic synthesis, and material science. The presence of fluorine atoms enhances its chemical properties and potential biological activity.

Medicinal Chemistry

This compound is being explored for its potential therapeutic applications. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in neurological disorders and inflammation. Preliminary studies suggest that the compound could modulate pathways related to signal transduction, making it a candidate for drug development aimed at treating conditions such as depression or anxiety disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its structural features that allow for various chemical modifications. It can act as a reagent in nucleophilic substitution reactions and other organic transformations, facilitating the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new pharmaceuticals and agrochemicals.

Material Science

In material science, this compound is being investigated for its potential use in developing new materials with specific properties. The fluorinated structure can impart unique characteristics to polymers and other materials, enhancing their performance in various applications.

A study focused on the biological activity of this compound demonstrated its ability to inhibit specific enzymes associated with neurological pathways. The compound was shown to enhance binding affinity to acetylcholinesterase (AChE), suggesting potential use in neuropharmacology.

Case Study 2: Synthesis and Functionalization

Research on the synthetic routes for this compound revealed effective methods involving the reaction of 4,4-difluoropiperidine with butanone derivatives under controlled conditions. The study highlighted the importance of optimizing reaction parameters to achieve high yield and purity, showcasing its relevance in industrial applications .

作用机制

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular responses.

相似化合物的比较

Table 1: Key Structural and Commercial Comparisons

Functional and Pharmacological Insights

- Fluorination Effects: The difluoropiperidine group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues like the hydroxypiperidine derivative (CAS: 97928-18-2) .

- Aromatic vs. Aliphatic Substituents: Compounds with aryl groups (e.g., 4-aminophenyl in CAS: 885270-98-4) may exhibit distinct electronic profiles, influencing solubility and target selectivity .

Commercial and Research Relevance

- Availability : The target compound is actively marketed for research, unlike discontinued analogues (e.g., CAS: 1896971-08-6) .

生物活性

1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one is a synthetic compound notable for its potential biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanism of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with two fluorine atoms and a butanone moiety. Its molecular formula is with a molecular weight of approximately 219.27 g/mol . The presence of fluorine enhances its lipophilicity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate the activity of KIF18A, a kinesin motor protein involved in mitotic spindle formation. Inhibition of KIF18A can induce mitotic cell arrest in cancer cells, leading to cell death through mechanisms such as apoptosis or mitotic catastrophe .

Biological Activity Overview

Research indicates that this compound exhibits significant effects on various biochemical pathways:

- Anticancer Activity : Inhibition of KIF18A has been linked to selective toxicity in tumors characterized by chromosomal instability. This selectivity makes it a candidate for targeted cancer therapies .

- Enzyme Interaction : The compound may influence enzyme activities related to metabolic pathways, although specific targets need further elucidation.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- KIF18A Inhibition : A study highlighted the compound's ability to induce cell death in ploidy-specific tumor cells while sparing normal diploid cells. This characteristic underscores its potential as a selective anticancer agent .

- Pharmacological Applications : The compound is being investigated for its role in treating conditions associated with KIF18A dysregulation, including various cancers and inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,4-Difluoropiperidine | Piperidine ring with two fluorine atoms | Precursor for various derivatives |

| 2-(4,4-Difluoropiperidin-1-yl)pyrimidine | Contains pyrimidine moiety | Potential KIF18A inhibitors |

| 2-(4,4-Difluoropiperidin-1-yl)pyridine | Contains pyridine moiety | Modulates similar biochemical pathways |

常见问题

Basic: What synthetic methodologies are recommended for preparing 1-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylbutan-1-one, and how is purity validated?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4,4-difluoropiperidine with 2,2-dimethylbutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Post-synthesis, purification is achieved using column chromatography or recrystallization.

Purity validation employs:

- HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6, as in USP methods) to assess chromatographic homogeneity .

- NMR spectroscopy (¹H/¹³C, 19F) to confirm structural integrity and detect residual solvents .

- Mass spectrometry (ESI-TOF) for molecular weight confirmation .

Advanced: How does the 4,4-difluoropiperidine moiety influence the compound’s hydrogen-bonding interactions in crystalline states?

Answer:

The difluoropiperidine group introduces steric and electronic effects that modulate hydrogen-bonding networks. Fluorine atoms reduce basicity at the piperidine nitrogen, altering donor-acceptor interactions. Graph set analysis (as per Etter’s rules) can map hydrogen-bonding patterns in crystallographic data . For robust structural determination, use SHELXL for refinement, especially for high-resolution or twinned crystals, to resolve ambiguities in hydrogen-bond geometries .

Basic: What protocols are used to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation products via HPLC-MS .

- Kinetic stability assays : Use UV-Vis spectroscopy to track absorbance changes under controlled conditions (e.g., 25–37°C, pH 3–9) .

- Hygroscopicity testing : Dynamic vapor sorption (DVS) analysis determines moisture uptake, critical for storage recommendations .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

- DFT calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution on the ketone carbonyl, predicting reactivity toward nucleophiles like amines or Grignard reagents.

- Molecular docking (AutoDock Vina) evaluates steric hindrance from the 2,2-dimethyl group, which may slow reaction kinetics .

- Compare computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to validate models .

Basic: What in vitro models are suitable for initial screening of biological activity?

Answer:

- Enzyme inhibition assays : Test against kinases or GPCRs using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .

- Cell viability assays : Employ MTT/XTT in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .

- Membrane permeability : Use Caco-2 monolayers with LC-MS quantification to predict oral bioavailability .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Answer:

- Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal references (TMS) to align chemical shift reporting .

- Cross-validation : Compare with structurally analogous compounds (e.g., 2-(4,4-difluoropiperidin-1-yl)-2-phenylacetonitrile ).

- Dynamic effects : Variable-temperature NMR can identify conformational exchange broadening peaks, clarifying discrepancies .

Basic: What safety precautions are critical during handling?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential volatility of intermediates .

- Waste disposal : Neutralize acidic/basic residues before disposal per EPA guidelines .

Advanced: How does fluorination impact the compound’s environmental fate in ecotoxicological studies?

Answer:

- Biodegradation assays : Use OECD 301B (CO₂ evolution test) to assess microbial degradation rates. Fluorine substituents typically reduce biodegradability .

- Bioaccumulation : Measure logP values (HPLC-derived) to predict lipid solubility and trophic transfer potential .

- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) to evaluate EC₅₀ values .

Basic: What crystallographic techniques confirm molecular geometry?

Answer:

- Single-crystal X-ray diffraction : Use SHELXD for structure solution and SHELXL for refinement. Key metrics: R-factor < 5%, bond length/angle deviations within 0.01 Å/1° .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphism .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate metabolic pathways?

Answer:

- Synthetic incorporation : Introduce ¹⁸O via hydrolysis of the ketone in H₂¹⁸O-enriched media .

- LC-MS/MS tracing : Monitor labeled metabolites in hepatocyte incubations to identify phase I/II transformations .

- Kinetic isotope effects (KIEs) : Compare reaction rates (¹⁸O vs. ¹⁶O) to determine rate-limiting steps in enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。